molecular formula C7H16ClNO2 B6245862 methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride CAS No. 2408938-44-1

methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride

Cat. No.: B6245862
CAS No.: 2408938-44-1
M. Wt: 181.7
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Description

Methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure, which includes an amino group and a methyl ester group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of (3S)-3-amino-2,2-dimethylbutanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester. The resulting ester is then purified through recrystallization or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism by which methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The amino group can form hydrogen bonds or ionic interactions with target molecules, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Methyl (3S)-3-amino-2,2-dimethylpropanoate: Similar structure but with a shorter carbon chain.

    Ethyl (3S)-3-amino-2,2-dimethylbutanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl (3S)-3-amino-2,2-dimethylbutanoate hydrochloride is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it particularly useful as an intermediate in organic synthesis and as a research tool in various scientific disciplines.

Properties

CAS No.

2408938-44-1

Molecular Formula

C7H16ClNO2

Molecular Weight

181.7

Purity

95

Origin of Product

United States

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